4-(tert-butyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a thiadiazole ring, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiadiazole derivative with a sulfonyl chloride in the presence of a base.
Coupling with Benzamide: The final step involves coupling the sulfonamide-thiadiazole intermediate with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the tert-butyl group.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonamide group.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals, particularly as anti-inflammatory or antimicrobial agents.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential use in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(4-sulfamoylphenyl)benzamide: Lacks the thiadiazole ring, potentially altering its biological activity.
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide: Lacks the tert-butyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the tert-butyl group and the thiadiazole ring in 4-(tert-butyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide makes it unique compared to similar compounds. These structural features may enhance its stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
4-tert-butyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-5-18-23-24-20(29-18)25-30(27,28)17-12-10-16(11-13-17)22-19(26)14-6-8-15(9-7-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVJYXGPQIJCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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